molecular formula C26H20BrN3O3 B11547434 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate

4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate

Cat. No. B11547434
M. Wt: 502.4 g/mol
InChI Key: UWTSEIHTZRINOI-MUFRIFMGSA-N
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Description

4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound that features a naphthalene moiety, an acetamido group, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of naphthylamine with acetic anhydride to form N-(naphthalen-1-yl)acetamide. This intermediate is then reacted with an appropriate aldehyde to form the imine derivative. The final step involves the esterification of the imine derivative with 4-bromobenzoic acid under suitable conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromobenzoate ester can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The naphthalene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: Shares the bromobenzoate ester moiety but lacks the naphthalene and imine groups.

    Naphthylamine derivatives: Contain the naphthalene moiety but differ in other functional groups.

Uniqueness

4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is unique due to its combination of a naphthalene moiety, an imine group, and a bromobenzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

properties

Molecular Formula

C26H20BrN3O3

Molecular Weight

502.4 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C26H20BrN3O3/c27-21-12-10-20(11-13-21)26(32)33-22-14-8-18(9-15-22)16-29-30-25(31)17-28-24-7-3-5-19-4-1-2-6-23(19)24/h1-16,28H,17H2,(H,30,31)/b29-16+

InChI Key

UWTSEIHTZRINOI-MUFRIFMGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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